molecular formula C10H10N2O2 B225218 1-(2-hydroxyethyl)-4(1H)-quinazolinone

1-(2-hydroxyethyl)-4(1H)-quinazolinone

Cat. No. B225218
M. Wt: 190.2 g/mol
InChI Key: LIOKDZIZOGVBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-4(1H)-quinazolinone, also known as HEQ, is a heterocyclic organic compound with the chemical formula C10H10N2O2. HEQ is a derivative of quinazolinone and is widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

1-(2-hydroxyethyl)-4(1H)-quinazolinone has several advantages for use in lab experiments. This compound is readily available and relatively inexpensive. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(2-hydroxyethyl)-4(1H)-quinazolinone. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

1-(2-hydroxyethyl)-4(1H)-quinazolinone can be synthesized by several methods, including the Pinner reaction, the Gabriel synthesis, and the cyclization of 2-aminobenzamide with glyoxylic acid. The Pinner reaction is the most commonly used method for synthesizing this compound. In this method, 2-aminobenzamide is reacted with ethyl orthoformate and hydrochloric acid to form this compound.

Scientific Research Applications

1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.

properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

1-(2-hydroxyethyl)quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c13-6-5-12-7-11-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6H2

InChI Key

LIOKDZIZOGVBHS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CCO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CCO

Origin of Product

United States

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